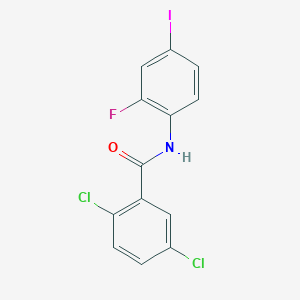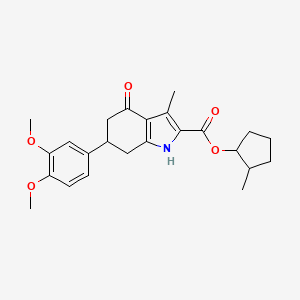![molecular formula C28H40N4O6S2 B4222907 N,N'-bis[4-(diethylsulfamoyl)phenyl]cyclohexane-1,4-dicarboxamide](/img/structure/B4222907.png)
N,N'-bis[4-(diethylsulfamoyl)phenyl]cyclohexane-1,4-dicarboxamide
概要
説明
N,N’-bis{4-[(diethylamino)sulfonyl]phenyl}-1,4-cyclohexanedicarboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of diethylamino sulfonyl groups attached to phenyl rings, which are further connected to a cyclohexane ring through carboxamide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(diethylamino)sulfonyl]phenyl}-1,4-cyclohexanedicarboxamide typically involves multiple steps, starting with the preparation of the diethylamino sulfonyl phenyl intermediates. These intermediates are then reacted with 1,4-cyclohexanedicarboxylic acid or its derivatives under specific reaction conditions to form the final compound. Common reagents used in these reactions include diethylamine, sulfonyl chlorides, and carboxylic acid derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis{4-[(diethylamino)sulfonyl]phenyl}-1,4-cyclohexanedicarboxamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and reaction times, to ensure high efficiency and consistency in the final product.
化学反応の分析
Types of Reactions
N,N’-bis{4-[(diethylamino)sulfonyl]phenyl}-1,4-cyclohexanedicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For oxidation reactions, strong oxidizing agents and acidic or basic conditions are often employed. Reduction reactions typically require the use of metal hydrides or catalytic hydrogenation under mild conditions. Substitution reactions may involve the use of polar aprotic solvents and elevated temperatures to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
N,N’-bis{4-[(diethylamino)sulfonyl]phenyl}-1,4-cyclohexanedicarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of N,N’-bis{4-[(diethylamino)sulfonyl]phenyl}-1,4-cyclohexanedicarboxamide involves its interaction with specific molecular targets and pathways. The diethylamino sulfonyl groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can alter its chemical structure and reactivity.
類似化合物との比較
N,N’-bis{4-[(diethylamino)sulfonyl]phenyl}-1,4-cyclohexanedicarboxamide can be compared with other similar compounds, such as:
Michler’s ketone: This compound has a similar structure but lacks the cyclohexane ring and carboxamide linkages. It is used as an intermediate in the production of dyes and pigments.
Bistriflimide: Another compound with sulfonyl groups, but with different substituents and applications, particularly in ionic liquids and lithium-ion batteries.
特性
IUPAC Name |
1-N,4-N-bis[4-(diethylsulfamoyl)phenyl]cyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6S2/c1-5-31(6-2)39(35,36)25-17-13-23(14-18-25)29-27(33)21-9-11-22(12-10-21)28(34)30-24-15-19-26(20-16-24)40(37,38)32(7-3)8-4/h13-22H,5-12H2,1-4H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNNDREIAWQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-amino-6-cyano-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4222826.png)
![ETHYL 3-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE](/img/structure/B4222837.png)
![4-fluoro-N-[2-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4222843.png)
![Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B4222844.png)


![N-[4-(allyloxy)-3-methoxybenzyl]-1-adamantanamine hydrochloride](/img/structure/B4222895.png)

![6-bromo-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4222904.png)
![N-(3,5-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4222915.png)


![N-(2-cyanophenyl)-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4222928.png)
![(2-furylmethyl){2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}amine](/img/structure/B4222933.png)
